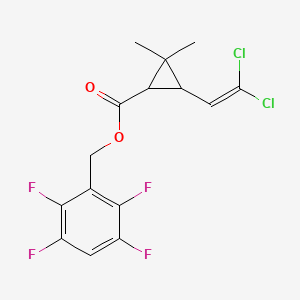
Bayothrin
Vue d'ensemble
Description
Bayothrin, also known as transfluthrin, is a broad-spectrum pyrethroid insecticide. It is commonly used in domestic and public hygiene situations to control pests such as moths, mosquitoes, flies, and cockroaches. This compound is classified as a biocide and is known for its rapid knockdown effect on insects by targeting their nervous systems .
Méthodes De Préparation
Bayothrin is synthesized through a multi-step chemical process. The primary synthetic route involves the esterification of 2,3,5,6-tetrafluorobenzyl alcohol with (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods often involve the use of advanced chemical reactors and purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Bayothrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Halogen substitution reactions can modify the fluorine and chlorine atoms in the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas.
Applications De Recherche Scientifique
Bayothrin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of pyrethroid insecticides.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential use in controlling vector-borne diseases by targeting mosquito populations.
Industry: Utilized in the development of pest control products for residential and commercial use.
Mécanisme D'action
Bayothrin exerts its effects by modulating sodium channels in the nerve membranes of insects. It binds to the presynaptic voltage-gated sodium channels, causing prolonged channel opening and continuous nerve excitation. This leads to paralysis and eventual death of the insect. The molecular targets involved include the sodium channels, which are crucial for nerve signal transmission .
Comparaison Avec Des Composés Similaires
Bayothrin is similar to other pyrethroid insecticides such as permethrin, cypermethrin, and deltamethrin. it is unique in its rapid action and effectiveness at lower concentrations. Unlike some other pyrethroids, this compound is effective against a broader range of pests and has a faster knockdown effect. Similar compounds include:
- Permethrin
- Cypermethrin
- Deltamethrin
This compound stands out due to its high efficacy and rapid action, making it a preferred choice for pest control in various settings.
Propriétés
IUPAC Name |
(2,3,5,6-tetrafluorophenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F4O2/c1-15(2)7(3-10(16)17)11(15)14(22)23-5-6-12(20)8(18)4-9(19)13(6)21/h3-4,7,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVNRFNDOPPVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861251 | |
| Record name | (2,3,5,6-Tetrafluorophenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67640-15-7 | |
| Record name | (2,3,5,6-Tetrafluorophenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


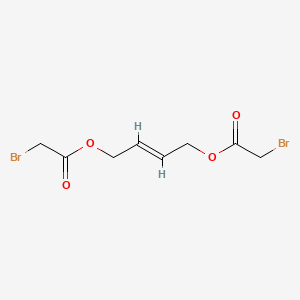

![6-Methylbenzo[b]thiophene](/img/structure/B7853685.png)

![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B7853708.png)
![7-bromo-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7853711.png)
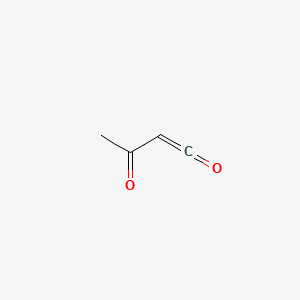
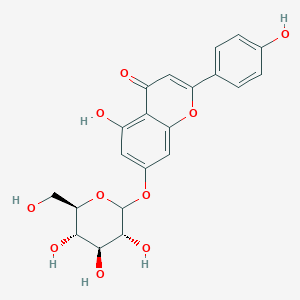
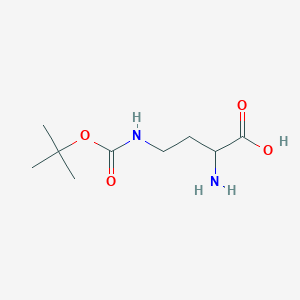

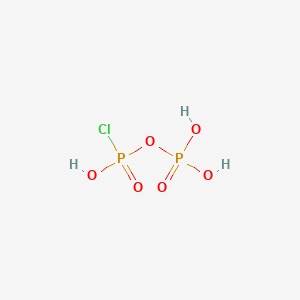
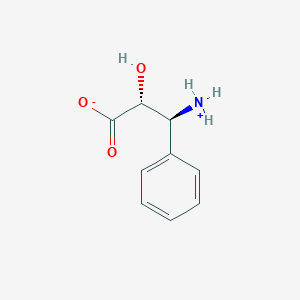
![3-iodo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7853768.png)

